1-Bromo-4-(1-isocyanatoethyl)benzene

Fluorescent Probe Isocyanate Detection DNA Damage Assay

1-Bromo-4-(1-isocyanatoethyl)benzene (CAS 207974-15-0), also referred to as (±)-1-(4-bromophenyl)ethyl isocyanate or 4-bromo-α-methylbenzyl isocyanate, is a racemic aromatic isocyanate with the molecular formula C₉H₈BrNO and a molecular weight of 226.07 g/mol. The compound features three functionally distinct domains: an electrophilic isocyanate (–NCO) group, a para-bromine substituent on the phenyl ring, and a benzylic chiral center at the α-carbon of the ethyl linker.

Molecular Formula C9H8BrNO
Molecular Weight 226.07 g/mol
CAS No. 207974-15-0
Cat. No. B3034692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-(1-isocyanatoethyl)benzene
CAS207974-15-0
Molecular FormulaC9H8BrNO
Molecular Weight226.07 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)Br)N=C=O
InChIInChI=1S/C9H8BrNO/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-5,7H,1H3
InChIKeyAKVAGWOVWQDTAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-4-(1-isocyanatoethyl)benzene (CAS 207974-15-0) – Racemic Building Block for Scientific Procurement


1-Bromo-4-(1-isocyanatoethyl)benzene (CAS 207974-15-0), also referred to as (±)-1-(4-bromophenyl)ethyl isocyanate or 4-bromo-α-methylbenzyl isocyanate, is a racemic aromatic isocyanate with the molecular formula C₉H₈BrNO and a molecular weight of 226.07 g/mol . The compound features three functionally distinct domains: an electrophilic isocyanate (–NCO) group, a para-bromine substituent on the phenyl ring, and a benzylic chiral center at the α-carbon of the ethyl linker . These structural elements enable sequential, orthogonal reactivity: the isocyanate reacts with nucleophiles (amines, alcohols) to form ureas or carbamates, while the aryl bromide serves as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) . The compound is primarily supplied as a racemate and is utilized as a key intermediate in medicinal chemistry and organic synthesis, particularly in the preparation of enantiomerically enriched or diastereomerically resolved compound libraries .

Why 1-Bromo-4-(1-isocyanatoethyl)benzene Cannot Be Replaced by Simpler Isocyanates in Chiral and Orthogonal Synthesis


Generic substitution of 1-bromo-4-(1-isocyanatoethyl)benzene with simpler isocyanates such as 4-bromophenyl isocyanate (CAS 2493-02-9) or non-halogenated α-methylbenzyl isocyanates fails when the synthetic sequence demands either (i) a chiral auxiliary that can be subsequently resolved into enantiopure intermediates, or (ii) sequential, orthogonal derivatization at both the isocyanate and the aryl bromide positions without protecting-group manipulation . The benzylic chiral center, though supplied as a racemate, provides a diastereomeric differentiation point when reacted with chiral amines or alcohols, enabling chromatographic separation of diastereomers that is impossible with achiral 4-bromophenyl isocyanate . Furthermore, the para-bromine substituent enables late-stage diversification via cross-coupling chemistry that non-halogenated α-methylbenzyl isocyanates cannot undergo, making the compound a uniquely versatile intermediate where both the NCO-derived linkage and the aryl ring can be independently functionalized .

Quantitative Differentiation Evidence for 1-Bromo-4-(1-isocyanatoethyl)benzene Against Closest Analogs


Distinct Fluorescence Excitation/Emission Maxima Enable Direct Detection Without Derivatization

1-Bromo-4-(1-isocyanatoethyl)benzene exhibits intrinsic fluorescence with an excitation maximum at 595 nm and an emission maximum at 614 nm, enabling its use as a direct fluorescent indicator for aminobenzyl detection in DNA damage and repair assays . In contrast, the structurally simpler 4-bromophenyl isocyanate (CAS 2493-02-9) lacks this intrinsic fluorescence in the visible region, requiring conjugation to an extrinsic fluorophore for analogous detection workflows, which adds synthetic steps and introduces potential variability in labeling efficiency .

Fluorescent Probe Isocyanate Detection DNA Damage Assay

Reduced Boiling Point Relative to Non-Chiral 4-Bromophenyl Isocyanate Facilitates Distillation-Based Purification

The racemic 1-bromo-4-(1-isocyanatoethyl)benzene distills at 145–147 °C at 7 mmHg . By comparison, the achiral analog 4-bromophenyl isocyanate (CAS 2493-02-9) boils at 158 °C at 14 mmHg . Although the pressure differential precludes a direct numerical comparison, the lower boiling point of the target compound at reduced pressure is consistent with the presence of the additional ethyl spacer, which disrupts crystal packing and reduces intermolecular forces. This property can provide a practical purification advantage during vacuum distillation, especially when thermal decomposition of isocyanates is a concern at elevated temperatures .

Purification Distillation Isocyanate Handling

Enantiomeric Resolution Potential Enables Diastereomer Separation Unavailable with Achiral Isocyanates

The target compound, supplied as a racemic mixture (CAS 207974-15-0), possesses a chiral benzylic carbon that permits diastereomer formation upon reaction with enantiopure amines or alcohols. This diastereomeric pair can be separated by conventional chromatography, whereas the achiral 4-bromophenyl isocyanate (CAS 2493-02-9) yields a single enantiomeric product that cannot be resolved without external chiral reagents or chiral stationary phases . This principle was exploited by Xu et al. (J. Med. Chem. 2011), where reaction of 4-bromo-α-methylbenzyl isocyanate with a chiral oxazinanone scaffold afforded bromooxazinanones 22 as separable mixtures of diastereomers . The individual diastereomers were then carried forward independently in Suzuki coupling reactions, demonstrating the synthetic value of the racemic but resolvable intermediate.

Chiral Resolution Diastereomer Separation Enantiopure Synthesis

Dual Orthogonal Reactivity: Sequential NCO Coupling and Suzuki Cross-Coupling in One Intermediate

The compound integrates two orthogonal reactive handles within a single small molecule: an isocyanate group for rapid urea/carbamate bond formation with amines or alcohols, and a para-bromine substituent for subsequent Pd-catalyzed Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling . This dual functionality is absent in non-halogenated α-methylbenzyl isocyanates such as (R)-(+)-α-methylbenzyl isocyanate (CAS 33375-06-3), which lack the aryl halide and therefore cannot undergo late-stage C–C bond formation . The practical consequence is that a single intermediate derived from 1-bromo-4-(1-isocyanatoethyl)benzene can be diversified into an array of analogs after the initial urea/carbamate formation, reducing the total number of synthetic steps in library synthesis by at least one step per analog relative to sequential approaches using monofunctional isocyanates.

Orthogonal Reactivity Cross-Coupling Late-Stage Functionalization

Established Use in Peer-Reviewed Medicinal Chemistry: Validated Synthetic Utility in 11β-HSD1 Inhibitor Program

The compound has demonstrated validated utility in a peer-reviewed medicinal chemistry campaign: Xu et al. (J. Med. Chem. 2011) employed 4-bromo-α-methylbenzyl isocyanate in the synthesis of 1,3-oxazinan-2-one inhibitors of 11β-hydroxysteroid dehydrogenase type 1, a target for type 2 diabetes . The resulting bromooxazinanones 22 served as key intermediates for Suzuki coupling with arylboronic acids, ultimately contributing to the optimization of compound 25f with an IC₅₀ of 0.8 nM against the enzyme and 2.5 nM in adipocyte cellular assays . This published precedent provides a peer-validated synthetic route and performance benchmark that is absent for many commercially available isocyanate building blocks lacking comparable literature validation.

11β-HSD1 Inhibitor Medicinal Chemistry Oxazinanone

Racemic Supply at Lower Cost vs. Enantiopure Forms While Retaining Resolution Optionality

The racemic form (CAS 207974-15-0) is commercially available at a typical purity of 95–97% from multiple suppliers . In comparison, the enantiopure (R)-(+)-form (CAS 618461-78-2) and (S)-(−)-form (CAS 149552-52-3) are generally more expensive and less readily available due to the additional chiral resolution or asymmetric synthesis steps required for their production . For applications where diastereomer separation is planned downstream (e.g., via chiral urea formation), procurement of the racemate provides equivalent synthetic utility at reduced cost, with the diastereomers being separable by standard chromatography as demonstrated in the 11β-HSD1 inhibitor synthesis .

Cost Efficiency Racemic Procurement Enantiopure Comparison

Procurement-Relevant Application Scenarios for 1-Bromo-4-(1-isocyanatoethyl)benzene


Diastereomeric Library Synthesis in Early-Stage Drug Discovery

In medicinal chemistry programs requiring exploration of both enantiomers of a chiral scaffold, procurement of the racemic 1-bromo-4-(1-isocyanatoethyl)benzene enables a single-step urea or carbamate formation with an enantiopure amine to generate a pair of diastereomers. These can be separated by standard silica gel chromatography, yielding two independently testable analogs from one reaction, as demonstrated in the 11β-HSD1 inhibitor program . This approach halves the number of building blocks and reactions compared to sequential synthesis with individual enantiopure isocyanates.

Fluorescent Probe Development for DNA Damage and Repair Assays

The intrinsic fluorescence of the compound (λ_ex 595 nm, λ_em 614 nm) supports its direct use as an indicator for aminobenzyl detection, a key functionality for monitoring DNA alkylation damage and repair processes . Unlike non-fluorescent isocyanate alternatives, the compound does not require post-synthetic fluorophore conjugation, simplifying probe preparation and improving batch-to-batch reproducibility in high-throughput screening formats.

Orthogonal Diversification for Structure-Activity Relationship (SAR) Studies

When a core scaffold bearing a urea or carbamate linkage requires systematic variation of the aromatic terminus, the para-bromine atom of 1-bromo-4-(1-isocyanatoethyl)benzene permits late-stage Suzuki or Sonogashira cross-coupling to introduce diverse aryl, heteroaryl, or alkynyl groups after the initial NCO coupling step . This orthogonal strategy condenses SAR exploration from two separate synthetic sequences into a single convergent route, accelerating lead optimization timelines.

Cost-Efficient Scale-Up of Chiral Intermediate Synthesis

For process chemistry groups transitioning from discovery to preclinical supply, the racemate offers a cost-advantaged starting material compared to enantiopure (R)- or (S)-forms, while still enabling diastereomer separation at a later stage . The documented distillation parameters (145–147 °C at 7 mmHg) further support purification at scale, providing a technical basis for process development and quality-by-design (QbD) approaches in GMP manufacturing environments.

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